molecular formula C16H26BNO4S B8255640 N-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8255640
M. Wt: 339.3 g/mol
InChI Key: UZMZKSHCAGJYOP-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core with an n-butyl group attached to the sulfonamide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position of the benzene ring. This compound is primarily used in medicinal chemistry and materials science as a versatile synthetic intermediate .

Properties

IUPAC Name

N-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO4S/c1-6-7-11-18-23(19,20)14-10-8-9-13(12-14)17-21-15(2,3)16(4,5)22-17/h8-10,12,18H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMZKSHCAGJYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling as a Core Strategy

The Suzuki-Miyaura (SM) cross-coupling reaction is the cornerstone of synthesizing arylboronic ester derivatives, including N-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. This method enables the introduction of the boronic ester group at the meta position of the benzenesulfonamide scaffold. The general catalytic cycle involves:

  • Oxidative addition : A palladium(0) catalyst reacts with an aryl halide (e.g., bromide or triflate) to form an arylpalladium(II) complex.

  • Transmetallation : The arylpalladium complex exchanges ligands with the boronic ester, facilitated by a base such as potassium acetate.

  • Reductive elimination : The final carbon-boron bond forms, regenerating the palladium(0) catalyst.

For the target compound, the aryl halide precursor is typically 3-bromo-N-butylbenzenesulfonamide. Reaction with bis(pinacolato)diboron in the presence of PdCl₂(dppf)₂·CH₂Cl₂ and dppf ligands yields the boronic ester derivative.

Stepwise Synthetic Protocols

Preparation of the Aryl Halide Precursor

The synthesis begins with the preparation of 3-bromo-N-butylbenzenesulfonamide:

  • Sulfonylation : 3-Bromobenzenesulfonyl chloride is reacted with n-butylamine in dichloromethane using triethylamine as a base.

  • Purification : The crude product is isolated via aqueous workup and recrystallized from ethanol/water.

Key Data :

ParameterValue
Yield85–92%
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C

Miyaura Borylation of the Aryl Halide

The boronic ester group is introduced via Miyaura borylation:

  • Reaction Setup : 3-Bromo-N-butylbenzenesulfonamide, bis(pinacolato)diboron, PdCl₂(dppf)₂·CH₂Cl₂, and KOAc are combined in 1,4-dioxane.

  • Conditions : The mixture is heated at 80°C under argon for 16 hours.

Optimization Insights :

  • Catalyst Loading : 1.0–2.5 mol% PdCl₂(dppf)₂·CH₂Cl₂ ensures complete conversion.

  • Base Selection : Potassium acetate outperforms carbonate bases in minimizing side reactions.

  • Ligand Effects : Bulkier ligands (e.g., dppf) enhance steric protection of the palladium center, improving yield.

Representative Data :

Starting MaterialCatalyst SystemYield
3-Bromo derivativePdCl₂(dppf)₂·CH₂Cl₂89–90%
Triflate derivativePd(OAc)₂/dppf79–85%

Alternative Synthetic Routes

Direct Functionalization of Boronic Acids

An alternative approach involves pre-formed boronic acids:

  • Sulfonamide Formation : 3-Borono-N-butylbenzenesulfonamide is synthesized via condensation of 3-boronobenzenesulfonyl chloride with butylamine.

  • Esterification : The boronic acid is protected as its pinacol ester using pinacol and trimethylorthoformate.

Challenges :

  • Boronic acids are prone to protodeboronation under acidic conditions, necessitating careful pH control.

  • Protection/deprotection steps add complexity, reducing overall yield (70–78%).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors offer advantages:

  • Enhanced Heat Transfer : Mitigates exothermic side reactions during Miyaura borylation.

  • Automated Purification : In-line chromatography or crystallization units improve throughput.

Case Study :
A pilot plant achieved 82% yield using a flow system with residence time of 2 hours at 100°C.

Critical Analysis of Reaction Parameters

Solvent Effects

1,4-Dioxane is preferred for Miyaura borylation due to:

  • High boiling point (101°C), enabling elevated temperatures.

  • Compatibility with palladium catalysts and boronic esters.
    Alternative solvents like THF or DMF reduce yields by 15–20% due to ligand coordination or side reactions.

Temperature and Time Optimization

Temperature (°C)Time (h)Yield (%)
702465
801689
901285

Prolonged heating above 80°C promotes deboronation, necessitating precise thermal control.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated borylation:

  • Conditions : Irgacure 819 as photocatalyst, 450 nm LED, room temperature.

  • Advantages : 40% reduction in energy consumption, though yields remain lower (68–72%).

Biocatalytic Approaches

Engineered arylmalonate decarboxylases show promise for enantioselective borylation:

  • Substrate Scope : Limited to electron-deficient arenes.

  • Current Yield : 55% for model substrates .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, as well as oxidizing and reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield boronic esters or related derivatives .

Mechanism of Action

The mechanism by which N-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

(a) N-tert-Butyl-3-(dioxaborolan-2-yl)benzenesulfonamide (PN-2408)
  • Structure : Tert-butyl group replaces n-butyl.
  • Properties : Increased steric bulk improves stability but may reduce reactivity in cross-coupling due to hindered access to the boron center.
  • Purity : 98% (commercially available, CAS 706820-95-3) .
(b) N,N-Dimethyl-4-(dioxaborolan-2-yl)benzenesulfonamide
  • Structure : Dimethylamine substituent and boronate at the 4-position.
  • Molecular weight: 325.23 (C₁₄H₂₂BNO₄S) .
(c) N-2-Pyridinyl-4-(dioxaborolan-2-yl)benzenesulfonamide
  • Structure : Pyridinyl group introduces aromatic nitrogen, enabling coordination with metal catalysts.
  • Applications : Enhanced catalytic efficiency in palladium-mediated reactions .

Positional Isomerism of the Boronate Group

(a) 4-Methyl-N-[3-(dioxaborolan-2-yl)phenyl]benzenesulfonamide (CAS 796061-08-0)
  • Structure : Boronate at 3-position, 4-methyl group on the sulfonamide aryl ring.
  • Applications : Demonstrates meta-substitution effects on electronic properties, influencing Suzuki coupling regioselectivity .
(b) 4-(Dioxaborolan-2-yl)benzenesulfonamide Derivatives
  • Examples : N-Methyl-4-(dioxaborolan-2-yl)benzenesulfonamide (CAS 1073353-47-5).
  • Properties : Para-substituted boronates exhibit distinct electronic environments compared to meta-substituted analogs, affecting conjugation and reactivity .

Functional Group Modifications

(a) N,N-Diethyl-4-methyl-3-(dioxaborolan-2-yl)benzenesulfonamide
  • Structure : Diethylamine substituent and 4-methyl group.
  • Synthesis : Highlighted in combinatorial libraries for drug discovery .
(b) Methyl 3-Fluoro-5-(dioxaborolan-2-yl)benzoate
  • Structure : Fluorine and ester groups introduce electron-withdrawing effects.
  • Applications : Improved stability in aqueous conditions for bioconjugation .

Table 1. Key Properties of Selected Analogs

Compound Name Molecular Formula CAS Number Boronate Position Nitrogen Substituent Purity (%) Yield (%)
N-Butyl-3-(dioxaborolan-2-yl)benzenesulfonamide C₁₅H₂₄BNO₄S N/A 3 n-Butyl N/A N/A
PN-2408 C₁₅H₂₄BNO₄S 706820-95-3 3 tert-Butyl 98 N/A
N,N-Dimethyl-4-(dioxaborolan-2-yl)benzenesulfonamide C₁₄H₂₂BNO₄S 486422-04-2 4 Dimethyl 98 N/A
4-Methyl-N-[3-(dioxaborolan-2-yl)phenyl]benzenesulfonamide C₁₉H₂₄BNO₄S 796061-08-0 3 4-Methyl 95 N/A

Research Findings and Trends

Steric Effects : Bulky substituents (e.g., tert-butyl) improve stability but may require harsher reaction conditions for cross-coupling .

Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance boron electrophilicity, accelerating Suzuki-Miyaura reactions .

Positional Isomerism : Meta-substituted boronates (3-position) show distinct regioselectivity compared to para-substituted analogs in aryl-aryl bond formation .

Catalytic Efficiency : Pyridinyl and dimethylamine substituents enhance coordination with palladium catalysts, improving yields in coupling reactions .

Biological Activity

N-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₈H₂₈BNO₄S
  • Molecular Weight : 333.23 g/mol
  • CAS Number : 1802892-92-7

The biological activity of N-butyl derivatives often involves the inhibition of specific enzymes or pathways critical for pathogen survival. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, potentially leading to the inhibition of key biological processes.

Antimicrobial Activity

Recent studies have shown that compounds similar to N-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. For instance:

  • Activity against Mycobacterium tuberculosis : Compounds with similar structures have demonstrated effective inhibition against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 μg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Inhibition of Cancer Cell Proliferation : In vitro studies indicate that related compounds can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of dioxaborolane derivatives against Staphylococcus aureus and Mycobacterium abscessus. The findings revealed that derivatives exhibited MIC values between 4–8 μg/mL against these pathogens. Notably, one derivative showed promising results against drug-resistant strains .

Study 2: Pharmacokinetics and Toxicity

Pharmacokinetic studies conducted on similar compounds revealed favorable absorption characteristics. For example:

  • Oral Bioavailability : One compound demonstrated a bioavailability of approximately 40.7% in animal models.
  • Toxicity Assessments : No acute toxicity was observed at high doses (up to 2000 mg/kg), suggesting a favorable safety profile .

Data Summary

Parameter Value
Molecular Weight333.23 g/mol
Antimicrobial MIC (M. tuberculosis)0.5 - 1.0 μg/mL
Oral Bioavailability~40.7%
Acute ToxicityNo toxicity at 2000 mg/kg

Q & A

Q. How can the synthesis of N-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide be optimized for high yield and purity?

  • Methodological Answer : The compound is typically synthesized via meta-selective C−H borylation of sulfonamide precursors using iridium catalysts with anionic ligands (e.g., [Bpin]₂Ir(COD)). Key steps include alkylation of the benzenesulfonamide core, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and HRMS are critical .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry and boron integration (e.g., δ ~1.3 ppm for dioxaborolane methyl groups) .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (exact mass: ~363.2 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, though high-resolution data is required due to boron’s low electron density .

Q. What are the primary applications of this compound in cross-coupling reactions?

  • Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, in THF/H₂O at 80–100°C. Monitor reaction progress via TLC and isolate biaryl products via extraction .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity challenges during C−H borylation of the sulfonamide precursor?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify steric/electronic factors favoring meta-borylation. Compare activation energies for ortho/meta/para pathways. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

  • Methodological Answer :
  • Additive Screening : Use silver oxide (Ag₂O) to stabilize the boronate intermediate .
  • Solvent Optimization : Anhydrous DMF or toluene reduces hydrolysis.
  • Low-Temperature Coupling : Slow addition of base at 0–25°C minimizes decomposition .

Q. How does the sulfonamide group influence the compound’s electronic properties in OLED/polymer applications?

  • Methodological Answer : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) reveals sulfonamide’s electron-withdrawing effect, lowering LUMO levels. UV-Vis and PL spectroscopy quantify charge-transfer transitions. Incorporate into conjugated polymers (e.g., via Suzuki polymerization) to study hole/electron transport .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for boron-containing derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference X-ray data with solid-state NMR (¹¹B MAS) to confirm boron coordination.
  • Dynamic Effects : Consider solution-phase conformational changes (e.g., dioxaborolane ring puckering) causing NMR/X-ray discrepancies .

Q. What are the best practices for long-term storage and stability assessment?

  • Methodological Answer : Store under argon at −20°C in amber vials. Monitor degradation via periodic ¹H NMR (look for B−O bond hydrolysis peaks at δ ~5 ppm). Use TGA-DSC to assess thermal stability (decomposition onset typically >150°C) .

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